3-(3,4-Dimethylbenzenesulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline
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Overview
Description
3-(3,4-Dimethylbenzenesulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with various functional groups including a dimethylbenzenesulfonyl group, an ethoxy group, and an ethylpiperazinyl group. These substitutions confer unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylbenzenesulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the sulfonyl, ethoxy, and piperazinyl groups through various substitution reactions. Common reagents used in these reactions include sulfonyl chlorides, ethyl iodide, and piperazine derivatives. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize yield and purity. Industrial methods also emphasize the importance of efficient purification techniques, such as crystallization and chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylbenzenesulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
3-(3,4-Dimethylbenzenesulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylbenzenesulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with various substitutions, such as:
- 3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline
- 3-(3,4-Dimethylbenzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline
- 3-(3,4-Dimethylbenzenesulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)pyridine
Uniqueness
The uniqueness of 3-(3,4-Dimethylbenzenesulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, offering potential advantages over similar compounds in terms of reactivity, selectivity, and biological activity.
Biological Activity
The compound 3-(3,4-Dimethylbenzenesulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described using the following characteristics:
- Molecular Formula : C₁₈H₃₁N₃O₂S
- Molecular Weight : 345.53 g/mol
- CAS Number : Not specifically listed in the provided data but can be derived from the components.
Structural Features
The compound features a quinoline core substituted with:
- A sulfonyl group derived from 3,4-dimethylbenzenesulfonyl chloride.
- An ethoxy group at position 6 of the quinoline ring.
- A piperazine moiety , which is known for enhancing pharmacological properties.
Antidiabetic Potential
Recent studies have indicated that compounds similar to this compound exhibit significant α-glucosidase inhibitory activity. This is particularly relevant for managing diabetes mellitus, where controlling postprandial glucose levels is crucial. For instance, a related study reported that certain benzenesulfonamide hybrids showed IC₅₀ values ranging from 129.2 µM to 558.7 µM, outperforming traditional inhibitors like acarbose (IC₅₀ = 814.3 µM) .
The proposed mechanism for α-glucosidase inhibition involves:
- Mixed-type inhibition , where the compound binds both to the enzyme-substrate complex and the free enzyme.
- Molecular modeling studies supporting these interactions provide insights into how structural modifications can enhance potency.
Other Biological Activities
Preliminary investigations into other biological activities reveal potential anti-inflammatory and anticancer properties. Compounds with similar structural motifs have been documented to exhibit:
- Bronchodilator effects , significantly more potent than conventional agents like theophylline .
- Cytotoxicity against various cancer cell lines , suggesting a need for further exploration in oncological applications.
Case Study 1: Antidiabetic Activity
A recent study synthesized various benzenesulfonamide derivatives, including those with quinoline structures. The findings indicated that modifications at specific positions significantly impacted their α-glucosidase inhibitory activity. Compound derivatives with enhanced lipophilicity showed improved bioavailability and efficacy in vitro .
Case Study 2: Anticancer Potential
Research focusing on quinoline derivatives has demonstrated their ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The presence of piperazine enhances cellular uptake and bioactivity, making such compounds promising candidates in cancer therapy .
Data Summary Table
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3S/c1-5-27-11-13-28(14-12-27)25-22-16-20(31-6-2)8-10-23(22)26-17-24(25)32(29,30)21-9-7-18(3)19(4)15-21/h7-10,15-17H,5-6,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNYPAYYPGVHEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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